7-Methoxy-3-methylbenzo[d]isothiazole
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Overview
Description
7-Methoxy-3-methylbenzo[d]isothiazole is a heterocyclic compound that contains a benzene ring fused with an isothiazole ring. The presence of a methoxy group at the 7th position and a methyl group at the 3rd position of the isothiazole ring makes this compound unique. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methylbenzo[d]isothiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-methoxybenzoic acid, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Nitration: 2-Methoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The amino group undergoes cyclization with a suitable sulfur source, such as sulfur monochloride, to form the isothiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Methoxy-3-methylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[d]isothiazole: Lacks the methoxy group at the 7th position.
7-Methoxybenzo[d]isothiazole: Lacks the methyl group at the 3rd position.
Benzo[d]isothiazole: Lacks both the methoxy and methyl groups.
Uniqueness
7-Methoxy-3-methylbenzo[d]isothiazole is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H9NOS |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
7-methoxy-3-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NOS/c1-6-7-4-3-5-8(11-2)9(7)12-10-6/h3-5H,1-2H3 |
InChI Key |
FCKYUNFQYOSWED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=CC=C2OC |
Origin of Product |
United States |
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